Diethyl cyclopentane-1,1-dicarboxylate

Overview

Description

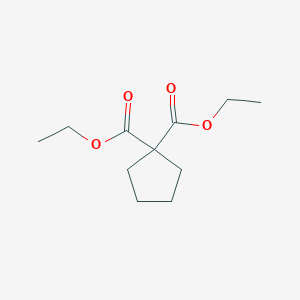

Diethyl cyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C11H18O4. It is a diester derived from cyclopentane-1,1-dicarboxylic acid. This compound is used in various chemical syntheses and research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl cyclopentane-1,1-dicarboxylate can be synthesized through the esterification of cyclopentane-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help remove water formed during the reaction, thus shifting the equilibrium towards the formation of the ester.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding diacids or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Cyclopentane-1,1-dicarboxylic acid or its derivatives.

Reduction: Cyclopentane-1,1-dimethanol or similar reduced compounds.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl cyclopentane-1,1-dicarboxylate is utilized in several scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It can be used in the synthesis of biologically active compounds or as a precursor in the development of pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which diethyl cyclopentane-1,1-dicarboxylate exerts its effects depends on the specific reactions it undergoes. In esterification, the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. In reduction reactions, the ester groups are reduced to alcohols through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Diethyl cyclohexane-1,1-dicarboxylate: Similar structure but with a six-membered ring.

Diethyl succinate: A diester with a linear four-carbon chain.

Diethyl malonate: A diester with a three-carbon chain and two ester groups on the same carbon.

Uniqueness: Diethyl cyclopentane-1,1-dicarboxylate is unique due to its five-membered ring structure, which imparts different reactivity and steric properties compared to its six-membered or linear counterparts. This makes it particularly useful in synthesizing cyclic compounds and studying ring strain effects in organic chemistry.

Biological Activity

Diethyl cyclopentane-1,1-dicarboxylate (CAS No. 4167-77-5) is an organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and related case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 214.26 g/mol. Its structure features two ester functional groups attached to a cyclopentane ring, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.26 g/mol |

| CAS Number | 4167-77-5 |

| Boiling Point | Not available |

| Purity | Specification not provided |

Synthesis Methods

The synthesis of this compound typically involves the alkylation of diethyl malonate with suitable halides or through other synthetic routes that yield the desired cyclopentane structure. The most common methods include:

- Alkylation of Diethyl Malonate : This method involves reacting diethyl malonate with a cyclopentane derivative under basic conditions to form the dicarboxylate.

- Cyclization Reactions : Various cyclization techniques can be employed to form the cyclopentane ring from linear precursors.

Pharmacological Properties

This compound exhibits several pharmacological activities:

- Antioxidant Activity : Studies indicate that compounds with similar structures possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

- Neuroprotective Effects : Some derivatives have shown potential in neuroprotection, possibly through modulation of neurotransmitter systems.

Case Studies

Several studies have investigated the biological effects of this compound and related compounds:

- Cell Membrane Permeability : Research has demonstrated that similar dicarboxylic acids can affect cell membrane permeability, influencing cellular uptake of nutrients and drugs .

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit succinic oxidase systems, which are critical in cellular respiration and energy production .

Research Findings

Recent findings highlight the importance of this compound in medicinal chemistry:

- Toxicology Studies : Safety assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its long-term effects and potential toxicity.

- Bioavailability : The compound's formulation plays a crucial role in its bioavailability and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare diethyl cyclopentane-1,1-dicarboxylate and its derivatives?

Answer: Key methods include:

- CH Alkylation : Reacting diethyl malonate with dihalides (e.g., cis-1,4-dichlorobutene) followed by cyclization to form the cyclopentane ring .

- Catalytic Isomerization : Using SalenCoCl catalysts (5 mol%) with hydride donors (e.g., PhSiH3) at 60°C to achieve high yields (82%) and diastereoselectivity (5.5:1 trans:cis) .

- Esterification : Traditional esterification of cyclopentane-1,1-dicarboxylic acid precursors under controlled pH and temperature .

Q. How can researchers confirm the structure and purity of this compound derivatives?

Answer: Use a combination of:

- NMR Spectroscopy : ¹H NMR identifies cyclopentane protons (δ 1.5–2.5 ppm) and ester methyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) .

- HRMS : Validates molecular formulas (e.g., C₁₈H₁₉NO₅ requires m/z 329.1263) .

- Chiral HPLC : Resolves enantiomers (e.g., Chiralcel IA column, hexane/iPrOH 80:20) to measure enantiomeric excess (er ≥ 94.5:5.5) .

Q. What functional group transformations are feasible for this compound?

Answer: The ester groups and cyclopentane ring enable:

- Hydrolysis : LiAlH₄ reduces esters to diols; alkaline hydrolysis yields dicarboxylic acids .

- Oxidation : KMnO₄ introduces ketones (e.g., 3-oxocyclopentane derivatives) .

- Nucleophilic Substitution : Amines replace ester groups to form amides, useful in drug intermediates .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in annulation reactions involving cyclopentane-1,1-dicarboxylates?

Answer:

- Catalyst Design : SnCl₄ promotes [3+2] annulations with aminocyclopropanes, achieving trans-selectivity (dr up to 20:1) .

- Steric Effects : Bulky substituents (e.g., triisopropylsilyl) on substrates enhance selectivity by restricting rotational freedom .

- Temperature Control : Lower temperatures (e.g., –20°C) stabilize transition states favoring specific diastereomers .

Q. How to resolve discrepancies in diastereomeric ratio (dr) measurements between crude and purified samples?

Answer:

- Crude Analysis : Use ¹H NMR integration (e.g., δ 5.17 minor vs. 4.84 major peaks) for initial dr estimation .

- Post-Purification Checks : Chiral HPLC or 2D NMR (NOESY) identifies epimerization during chromatography. For example, reports crude dr 4:1 vs. isolated 16.6:5:5:1 ratios due to equilibration .

- Mitigation : Employ low-temperature flash chromatography to minimize isomerization .

Q. What strategies enable enantioselective synthesis of cyclopentane-1,1-dicarboxylates?

Answer:

- Chiral Catalysts : JohnPhos–gold(I) complexes or mannopyranoside-based lariat ethers induce asymmetry in cyclopropanation/annulation .

- Solvent Optimization : Polar solvents (e.g., DCM) enhance catalyst-substrate interactions for higher enantiomeric excess (ee) .

- Analytical Validation : Optical rotation ([α]D²⁵ = +15.7°) and chiral HPLC confirm ee .

Q. How to address challenges in characterizing complex diastereomer mixtures?

Answer:

- 2D NMR : COSY and NOESY distinguish trans/cis configurations via coupling patterns and NOE correlations (e.g., trans isomers show NOE between axial protons) .

- IR Spectroscopy : Ester carbonyl stretches (~1730 cm⁻¹) and ring vibrations (~919 cm⁻¹) confirm structural integrity .

- Crystallography : Single-crystal X-ray resolves absolute configurations in derivatives like dimethyl-4-(1,3-dioxoisoindolin-2-yl)cyclopentane-1,1-dicarboxylate .

Q. Methodological Notes

- Safety : Handle esters in well-ventilated areas; use dry chemical extinguishers for fires (P370+P378) .

- Data Interpretation : Cross-validate NMR/HPLC results with synthetic conditions (e.g., catalyst loading, reaction time) to reconcile contradictions .

- Scale-Up : Continuous flow reactors improve yield reproducibility for esterification/alkylation routes .

Properties

IUPAC Name |

diethyl cyclopentane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKRHRXBVSLQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194492 | |

| Record name | Diethyl 1,1-cyclopentanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4167-77-5 | |

| Record name | 1,1-Cyclopentanedicarboxylic acid, 1,1-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4167-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl cyclopentane-1,1-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4167-77-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 1,1-cyclopentanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 1,1-cyclopentanedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL CYCLOPENTANE-1,1-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA543F6CEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.